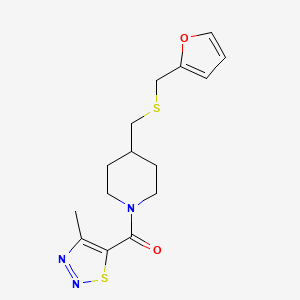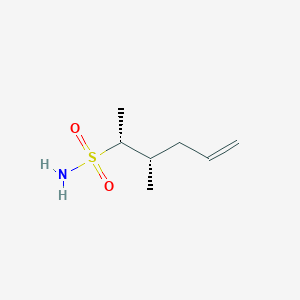
3-(2-Chloroethyl)thiolane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)thiolane 1,1-dioxide (CETD) is a compound with a wide range of applications in the scientific community. It is a highly versatile compound that has been used in fields such as organic synthesis, medicinal chemistry, and biochemistry. CETD is a colorless liquid with a pungent odor and is readily soluble in water and organic solvents. It has a molecular formula of C2H5ClOS and a molecular weight of 97.5 g/mol. CETD is a useful reagent for the synthesis of various compounds, including thiols, sulfides, and sulfoxides. It is also used as a catalyst in the synthesis of certain pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(2-Chloroethyl)thiolane 1,1-dioxide: is used in the synthesis of various heterocyclic compounds. For instance, its reaction with aryl isothiocyanates can lead to the formation of cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides or cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides . These compounds are significant in the development of new pharmaceuticals and materials with unique properties.
Organic Synthesis
In organic chemistry, 3-(2-Chloroethyl)thiolane 1,1-dioxide serves as a building block for the alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . This process is crucial for constructing complex molecules that can be used in drug development and other chemical industries.
Reversible Polymerization
The compound is involved in reversible polymerization processes. The recent advances in methodologies to make and break polymers of 1,2-dithiolanes highlight the dynamic chemistry of these systems, where 3-(2-Chloroethyl)thiolane 1,1-dioxide plays a pivotal role .
Cyclization Reactions
3-(2-Chloroethyl)thiolane 1,1-dioxide: is instrumental in cyclization reactions. It can undergo two modes of cyclization when reacted with N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, leading to novel cyclic structures that have potential applications in medicinal chemistry and material sciences .
Materials Chemistry
This compound is also a unique building block in materials chemistry. It contributes to the synthesis and reactivity features of thiophene 1,1-dioxides, which are used in creating new materials with desirable electrical, optical, and mechanical properties .
Theoretical Studies
Theoretical studies involving 3-(2-Chloroethyl)thiolane 1,1-dioxide are significant for understanding its reactivity and potential applications. Research data on its key chemical transformations are crucial for advancing the field of synthetic chemistry .
Wirkmechanismus
Target of Action
It is known that thiophene-based analogs, which include 3-(2-chloroethyl)thiolane 1,1-dioxide, have been studied for their potential biological activity . They are of interest to medicinal chemists due to their variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMTBBRESWLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)
![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
![2-oxo-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2H-pyran-5-carboxamide](/img/structure/B2864288.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)
![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)



